1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO4. It is a white solid with specific chemical properties and is used in various organic synthesis reactions .
Preparation Methods
The synthesis of 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of an organic solvent and a base. The reaction conditions need to be carefully controlled, including temperature and reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the tert-butoxycarbonyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar compounds to 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid include:
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: This compound also contains a tert-butoxycarbonyl-protected amine but differs in the cyclopropane ring structure.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protecting groups but differ in the amino acid backbone.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts specific chemical properties and reactivity .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZIVUWJGGOFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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